N-[(2-fluoro-3-methoxyphenyl)methyl]-1-(1H-pyrazol-4-yl)ethanamine
Description
N-[(2-fluoro-3-methoxyphenyl)methyl]-1-(1H-pyrazol-4-yl)ethanamine is an organic compound that features a pyrazole ring and a substituted phenyl group
Properties
IUPAC Name |
N-[(2-fluoro-3-methoxyphenyl)methyl]-1-(1H-pyrazol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O/c1-9(11-7-16-17-8-11)15-6-10-4-3-5-12(18-2)13(10)14/h3-5,7-9,15H,6H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIQOZYWVYAYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNN=C1)NCC2=C(C(=CC=C2)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluoro-3-methoxyphenyl)methyl]-1-(1H-pyrazol-4-yl)ethanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Substitution on the phenyl ring:
Coupling of the pyrazole and phenyl groups: This step often involves a nucleophilic substitution reaction where the pyrazole ring is coupled with the substituted phenyl group using a suitable leaving group and base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluoro-3-methoxyphenyl)methyl]-1-(1H-pyrazol-4-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(2-fluoro-3-methoxyphenyl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules.
Biological Studies: Researchers study its interactions with biological targets to understand its potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[(2-fluoro-3-methoxyphenyl)methyl]-1-(1H-pyrazol-4-yl)ethanamine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chloro-3-methoxyphenyl)methyl]-1-(1H-pyrazol-4-yl)ethanamine
- N-[(2-fluoro-4-methoxyphenyl)methyl]-1-(1H-pyrazol-4-yl)ethanamine
- N-[(2-fluoro-3-methylphenyl)methyl]-1-(1H-pyrazol-4-yl)ethanamine
Uniqueness
N-[(2-fluoro-3-methoxyphenyl)methyl]-1-(1H-pyrazol-4-yl)ethanamine is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
